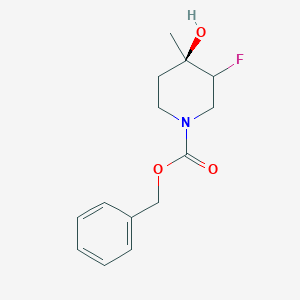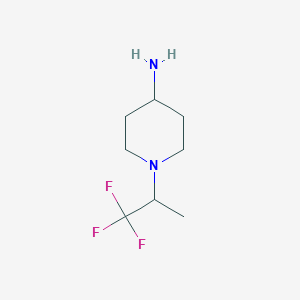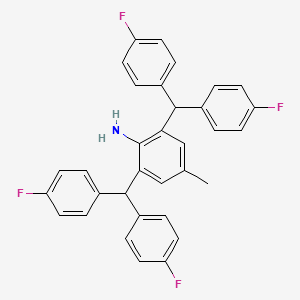
2,6-Bis(bis(4-fluorophenyl)methyl)-4-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(bis(4-fluorophenyl)methyl)-4-methylaniline is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a central aniline core substituted with bis(4-fluorophenyl)methyl groups at the 2 and 6 positions, and a methyl group at the 4 position. The presence of fluorine atoms in the phenyl rings contributes to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(bis(4-fluorophenyl)methyl)-4-methylaniline typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dibromo-4-methylaniline with bis(4-fluorophenyl)methanol in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the pure product .
化学反应分析
Types of Reactions
2,6-Bis(bis(4-fluorophenyl)methyl)-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
2,6-Bis(bis(4-fluorophenyl)methyl)-4-methylaniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to the presence of fluorine atoms.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用机制
The mechanism of action of 2,6-Bis(bis(4-fluorophenyl)methyl)-4-methylaniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes. Additionally, the presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions .
相似化合物的比较
Similar Compounds
Bis(4-fluorophenyl)methanol: A related compound with similar structural features but lacking the aniline core.
2,6-Bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine: Another compound with bis(4-fluorophenyl) groups but different core structure.
Uniqueness
2,6-Bis(bis(4-fluorophenyl)methyl)-4-methylaniline is unique due to its specific substitution pattern and the presence of both aniline and fluorinated phenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
属性
分子式 |
C33H25F4N |
|---|---|
分子量 |
511.5 g/mol |
IUPAC 名称 |
2,6-bis[bis(4-fluorophenyl)methyl]-4-methylaniline |
InChI |
InChI=1S/C33H25F4N/c1-20-18-29(31(21-2-10-25(34)11-3-21)22-4-12-26(35)13-5-22)33(38)30(19-20)32(23-6-14-27(36)15-7-23)24-8-16-28(37)17-9-24/h2-19,31-32H,38H2,1H3 |
InChI 键 |
HYUUKGQTHQXVIA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)N)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



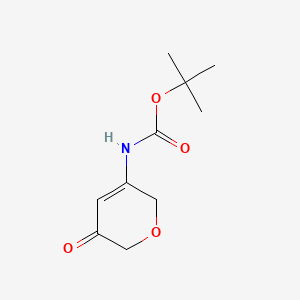
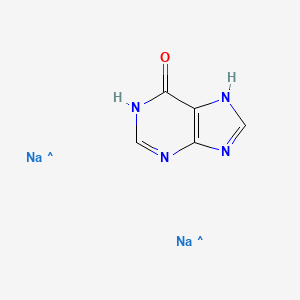

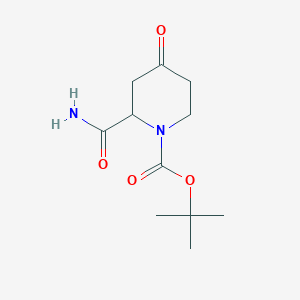
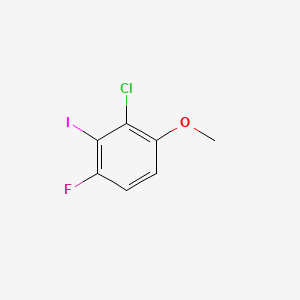
![(4'-Bromo-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B14774361.png)
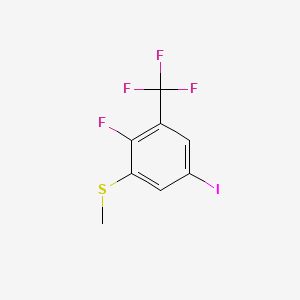
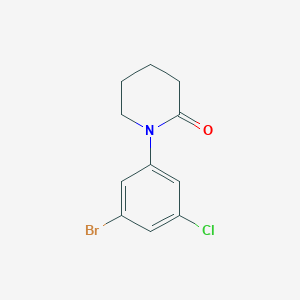
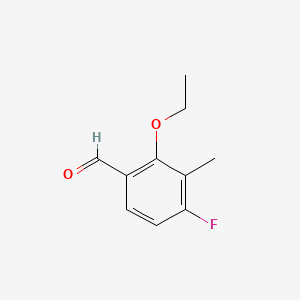
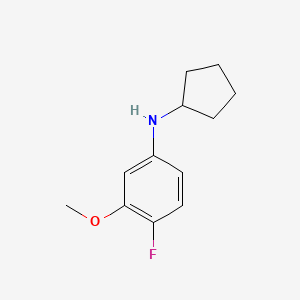
![3-(2-([1,1'-Biphenyl]-4-yl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B14774385.png)
